molecular formula C5H11N3OS B12658836 4-Hydroxy-2-butanone thiosemicarbazone CAS No. 13349-19-4

4-Hydroxy-2-butanone thiosemicarbazone

Cat. No.: B12658836
CAS No.: 13349-19-4
M. Wt: 161.23 g/mol
InChI Key: YVSVACHPRHKOBL-QPJJXVBHSA-N
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Description

4-Hydroxy-2-butanone thiosemicarbazone is a compound derived from the reaction of 4-hydroxy-2-butanone with thiosemicarbazide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-butanone thiosemicarbazone typically involves the reaction of 4-hydroxy-2-butanone with thiosemicarbazide under acidic or neutral conditions. The reaction proceeds through the formation of an imine bond between the carbonyl group of 4-hydroxy-2-butanone and the amino group of thiosemicarbazide, resulting in the formation of the thiosemicarbazone derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-butanone thiosemicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol .

Mechanism of Action

The mechanism of action of 4-hydroxy-2-butanone thiosemicarbazone involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that interfere with the function of metalloproteins. This chelation can disrupt essential biological processes in microorganisms and cancer cells, leading to their inhibition or death . Additionally, the compound may induce oxidative stress in cells, further contributing to its antimicrobial and anticancer activities .

Properties

CAS No.

13349-19-4

Molecular Formula

C5H11N3OS

Molecular Weight

161.23 g/mol

IUPAC Name

[(E)-4-hydroxybutan-2-ylideneamino]thiourea

InChI

InChI=1S/C5H11N3OS/c1-4(2-3-9)7-8-5(6)10/h9H,2-3H2,1H3,(H3,6,8,10)/b7-4+

InChI Key

YVSVACHPRHKOBL-QPJJXVBHSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/CCO

Canonical SMILES

CC(=NNC(=S)N)CCO

Origin of Product

United States

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